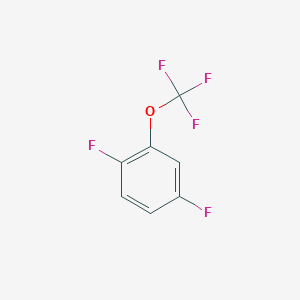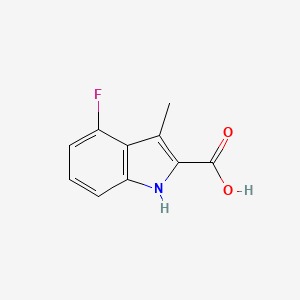![molecular formula C13H15NO3 B1404556 2',3',5',6'-テトラヒドロスピロ[インドリン-3,4'-ピラン]-5-カルボン酸 CAS No. 1160247-96-0](/img/structure/B1404556.png)
2',3',5',6'-テトラヒドロスピロ[インドリン-3,4'-ピラン]-5-カルボン酸
説明
2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid is a heterocyclic compound that belongs to the class of spiropyrans. Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light. This compound is particularly interesting due to its structural features, which include a spiro linkage between an indoline and a pyran ring. These structural characteristics make it a subject of interest in various fields of scientific research.
科学的研究の応用
2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its photochromic properties which can be utilized in targeted drug delivery systems.
Industry: Used in the development of smart materials and sensors due to its ability to change color in response to light.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid typically involves the condensation of indoline derivatives with pyran precursors under acidic or basic conditions. One common method includes the use of a catalytic amount of acid or base to facilitate the cyclization reaction, leading to the formation of the spiro linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indoline or pyran rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the indoline or pyran rings.
Reduction: Reduced forms of the compound, often leading to the opening of the spiro linkage.
Substitution: Various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid is primarily based on its photochromic properties. The compound can switch between different isomeric forms when exposed to light, which can affect its interaction with biological targets. This photoisomerization can lead to changes in the compound’s binding affinity to proteins or other molecular targets, thereby modulating its biological activity.
類似化合物との比較
1’,3,3’,4-Tetrahydrospiro[chromene-2,2’-indoles]: Similar in structure but with a chromene ring instead of a pyran ring.
Spiropyran-derived imines: Compounds that also exhibit photochromic properties but with different functional groups.
Uniqueness: 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid is unique due to its specific spiro linkage and the presence of both indoline and pyran rings. This combination of structural features imparts distinct photochromic properties and makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
spiro[1,2-dihydroindole-3,4'-oxane]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(16)9-1-2-11-10(7-9)13(8-14-11)3-5-17-6-4-13/h1-2,7,14H,3-6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNBNDRSNFMSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1404473.png)
![2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene](/img/structure/B1404474.png)




![1-[2-(Dimethylamino)pyridin-3-yl]ethanone](/img/structure/B1404483.png)

![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)





